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Introduction

The Psarl8-COOH linker represents a cutting-edge tool in the field of bioconjugation,
particularly for the development of next-generation antibody-drug conjugates (ADCs). "Psar"
refers to polysarcosine, a hydrophilic polymer, and "18" indicates the presence of 18 sarcosine
monomer units. The terminal carboxylic acid (-COOH) group provides a versatile handle for
covalently attaching the linker to biomolecules. This linker is especially valuable for increasing
the drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often caused by
hydrophobic drug payloads. The hydrophilic nature of the polysarcosine chain improves the
pharmacokinetic properties and overall solubility of the resulting bioconjugate.[1][2]

These application notes provide an overview of the properties of the Psarl18-COOH linker,
detailed protocols for its use in bioconjugation, and a summary of its impact on the
performance of ADCs.

Key Applications

o Antibody-Drug Conjugates (ADCs): Psarl8-COOH is primarily used in the construction of
ADCs, where it acts as a bridge between a monoclonal antibody and a cytotoxic payload. Its
hydrophilic nature allows for the attachment of a higher number of drug molecules (high
DAR) while maintaining the stability and solubility of the ADC.[1][3]
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Fluorescent Labeling: The terminal carboxyl group can be used to conjugate fluorescent
dyes to proteins and other biomolecules for imaging and diagnostic applications.[4]

PEGylation Alternative: Polysarcosine is considered a promising alternative to polyethylene
glycol (PEG) as a hydrophilicity-enhancing polymer, potentially offering advantages in terms
of biocompatibility and reduced immunogenicity.

Physicochemical Properties and Advantages

The use of a monodisperse polysarcosine linker like Psarl18-COOH offers several advantages

in bioconjugation:

Hydrophilicity: Masks the hydrophobicity of the payload, reducing the risk of aggregation and
improving solubility.

Homogeneity: The use of a monodisperse linker leads to the production of more
homogeneous bioconjugates with a defined drug-to-antibody ratio, which is crucial for
consistent efficacy and safety profiles.

Improved Pharmacokinetics: ADCs constructed with polysarcosine linkers have shown
improved pharmacokinetic profiles, including reduced clearance rates.

Biocompatibility: Polysarcosine is a biocompatible and non-immunogenic polymer.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing polysarcosine-based
linkers in ADCs.

Table 1: Pharmacokinetic Parameters of ADCs with Polysarcosine Linkers
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) Clearance
ADC Construct Linker DAR Reference
Rate

Polysarcosine .
ADC-PSAR12 . High Low

(12 units)

Polysarcosine )
ADC-PSAR18 High Low

(18 units)

| ADC-PEG12 | PEG (12 units) | High | Higher than PSAR12 | |

Table 2: In Vivo Efficacy of ADCs with Polysarcosine Linkers

ADC Construct Dose Tumor Model Outcome Reference
Complete

ADC-PSAR12 2.5 mglkg BT-474 tumor
regression
Complete tumor

ADC-PSAR18 2.5 mg/kg BT-474

regression

| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 | Strong anti-tumor activity | |

Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug
Conjugation using Psarl18-COOH

This protocol describes the conjugation of a drug-Psar18-COOH linker to an antibody via
amide bond formation. This is a two-step process involving the activation of the carboxylic acid
group followed by conjugation to the antibody.

Materials:
e Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

e Drug-Psar18-COOH linker
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N-Hydroxysuccinimide (NHS) or sulfo-NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., size-exclusion chromatography)
Procedure:

» Activation of Drug-Psar18-COOH Linker: a. Dissolve the Drug-Psarl8-COOH linker in
anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of NHS (or sulfo-NHS) and a 1.5-
fold molar excess of EDC to the linker solution. c. Incubate the reaction mixture at room
temperature for 1-2 hours to form the NHS-ester activated linker.

o Conjugation to Antibody: a. Adjust the pH of the antibody solution to 7.5-8.5 for optimal
reaction with primary amines (lysine residues). b. Add the activated Drug-Psar18-NHS ester
solution to the antibody solution. The molar ratio of linker to antibody should be optimized to
achieve the desired DAR. c. Incubate the reaction mixture for 2-4 hours at room temperature
or overnight at 4°C with gentle stirring.

e Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final
concentration of 50 mM or Tris buffer to a final concentration of 100 mM) to stop the reaction
by consuming any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.

 Purification of the ADC: a. Remove unconjugated linker and other small molecules by size-
exclusion chromatography (SEC) or dialysis. b. Elute the ADC using a suitable buffer (e.g.,
PBS).

o Characterization of the ADC: a. Determine the protein concentration using a standard protein
assay (e.g., BCA or A280). b. Determine the DAR using UV-Vis spectroscopy (if the drug has
a distinct absorbance) or hydrophobic interaction chromatography (HIC). c. Assess the purity
and aggregation state of the ADC by SEC.
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Protocol 2: Characterization of Drug-to-Antibody Ratio
(DAR) by Hydrophobic Interaction Chromatography
(HIC)

HIC is a powerful technique to determine the distribution of drug-linker species on the antibody,

providing information on the average DAR and the homogeneity of the conjugate.

Materials:

Purified ADC sample
HIC column
HPLC system

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate,
pH 7)

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

Equilibrate the HIC column with Mobile Phase A.
Inject the ADC sample onto the column.

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100%
Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.

Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for the
drug (if applicable).

Calculate the average DAR by integrating the peak areas of the different species and
weighting them by their respective DAR values.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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